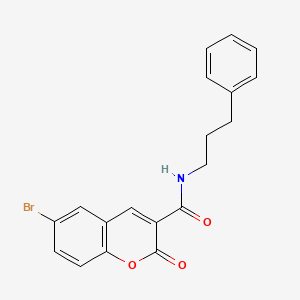

6-bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide is a synthetic compound used in various scientific research applications. It is a heterocyclic compound containing both a benzene ring and a chromene ring. This compound is used in a variety of research applications, including biochemical and physiological studies, and has been found to have a number of advantages and limitations for use in laboratory experiments. In

Aplicaciones Científicas De Investigación

G Protein-Coupled Receptor (GPR35) Agonists

Chromene derivatives have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35. Studies have utilized these compounds, such as 6-bromo-chromen-4-one-2-carboxylic acids, to characterize the receptor's affinity and response through binding and β-arrestin recruitment assays. These findings are crucial for understanding GPR35's physiological and pathophysiological roles, potentially paving the way for new therapeutic targets (Thimm, Funke, Meyer, & Müller, 2013).

Crystal Structure Analysis

Chromene derivatives have also been the subject of crystallographic studies to understand their structural characteristics. For example, the analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs has contributed to the knowledge of crystal packing and molecular conformation, essential for the development of materials with specific physical properties (Reis, Gaspar, Borges, Gomes, & Low, 2013).

Biological Activity

A series of chromene-3-carboxamide derivatives, including those with thiazolidin-4-one rings, have been synthesized and evaluated for their biological properties. These compounds have shown antibacterial activity, highlighting the potential of chromene derivatives in developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).

Photoreactive Polymers

Chromene derivatives have been incorporated into the structure of aromatic polyamides to create photosensitive materials. These polymers exhibit unique properties, such as solubility in various solvents and thermal stability, alongside the ability to undergo photoreactive crosslinking, making them suitable for a range of applications in material science (Nechifor, 2009).

Antimicrobial Agents

Novel chromeno[3,4‐c]pyrrole‐3,4‐dione-based N-heterocycles derived from chromene carboxamide have been synthesized and demonstrated significant antimicrobial activities. This indicates the potential of chromene derivatives in the development of new antimicrobial agents, addressing the need for treatments against resistant pathogens (Azab, Azab, & Elkanzi, 2017).

Propiedades

IUPAC Name |

6-bromo-2-oxo-N-(3-phenylpropyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO3/c20-15-8-9-17-14(11-15)12-16(19(23)24-17)18(22)21-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZRZNPSXYAYLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2836260.png)

![7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2836262.png)

![N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836263.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate](/img/structure/B2836267.png)

![3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2836269.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2836273.png)

![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2836276.png)

![3-(3,4-dimethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2836279.png)